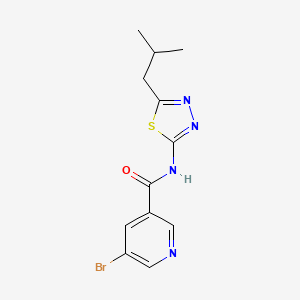![molecular formula C16H15F3N2O3S B2717621 N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034405-21-3](/img/structure/B2717621.png)
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and an oxalamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and the trifluoromethyl-substituted benzene derivative. These intermediates are then subjected to a series of reactions including hydroxylation, amide formation, and oxalamide coupling under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxalamide could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide exerts its effects would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
Uniqueness
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the specific positioning of the thiophene and trifluoromethyl groups, which can influence its chemical reactivity and interaction with biological targets. This uniqueness can be leveraged to develop specialized applications that other similar compounds may not be able to achieve.
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c17-16(18,19)11-2-1-3-12(8-11)21-15(24)14(23)20-6-4-13(22)10-5-7-25-9-10/h1-3,5,7-9,13,22H,4,6H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHCLKYILUQMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine](/img/structure/B2717542.png)

![2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2717548.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2717549.png)



![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2717553.png)


![2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2717556.png)
![1-cyclopropyl-2-[(9-methyl-9H-purin-6-yl)amino]-1-phenylethan-1-ol](/img/structure/B2717558.png)
![Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2717560.png)

